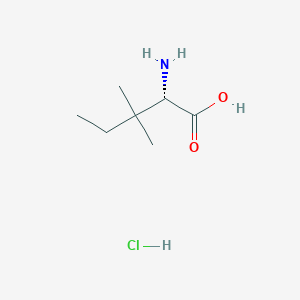
Isoleucine, 3-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucine, 3-methyl-, hydrochloride is a derivative of the essential amino acid isoleucine. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is particularly significant in the field of biochemistry and pharmaceuticals, where it serves as a building block for protein synthesis and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine, 3-methyl-, hydrochloride typically involves the protection of the amino group of isoleucine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the use of N-tert-butyloxycarbonyl-L-isoleucine, which is reacted with aromatic amines to form amides. The protection groups are then removed using acetic acid, yielding the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated systems. These systems ensure high purity and yield through precise control of reaction conditions such as temperature, pH, and reagent concentrations. Gas chromatography is frequently employed to validate the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isoleucine, 3-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can convert the oxo derivatives back to amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N,N′-dicyclohexylcarbodiimide for amidation, hydroxybenzotriazole for esterification, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include various amide and ester derivatives, which are useful intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
Isoleucine, 3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a building block for protein synthesis and is involved in various metabolic pathways.
Medicine: This compound is used in the formulation of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of various industrial chemicals and as a reagent in analytical chemistry .
Mécanisme D'action
The mechanism of action of isoleucine, 3-methyl-, hydrochloride involves its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA. The compound also participates in metabolic pathways, where it is converted into various intermediates that are essential for cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: Another branched-chain amino acid with similar metabolic functions.
Valine: Shares similar structural and functional properties with isoleucine.
Allo-isoleucine: A stereoisomer of isoleucine with different spatial arrangement of atoms .
Uniqueness
Isoleucine, 3-methyl-, hydrochloride is unique due to its specific stereochemistry and its role in protein synthesis. Unlike its isomers, it has distinct chemical properties that make it particularly useful in the synthesis of peptide-based drugs and other biochemical applications .
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dimethylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-7(2,3)5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 |
Clé InChI |
HPBDVJKSWTVQHS-NUBCRITNSA-N |
SMILES isomérique |
CCC(C)(C)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCC(C)(C)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)

![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)


![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)




